(2-Cyclopropylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone
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Overview
Description
(2-Cyclopropylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopropylpyrimidine ring, a thiazole ring, and a morpholine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropylpyrimidine and thiazole intermediates, which are then coupled with morpholine under specific conditions to form the final product. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, thiazole derivatives, and morpholine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Scientific Research Applications
(2-Cyclopropylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Cyclopropylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Per- and polyfluoroalkyl substances (PFAS): A group of compounds with similar structural features and environmental persistence.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A compound with similar functional groups used in various chemical syntheses.
Uniqueness
(2-Cyclopropylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone stands out due to its unique combination of cyclopropylpyrimidine, thiazole, and morpholine rings. This structural diversity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-cyclopropylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-15(11-3-4-16-13(18-11)10-1-2-10)19-6-7-21-12(9-19)14-17-5-8-22-14/h3-5,8,10,12H,1-2,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXULYYDFKVVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)C(=O)N3CCOC(C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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